N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide
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Overview
Description
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a spirocyclic heterocycle that contains a pyridine ring and a chromene ring fused together in a unique way. The synthesis of this compound has been a challenging task, but recent advancements in synthetic methodologies have made it possible to prepare this compound in a more efficient manner.
Mechanism of Action
The mechanism of action of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide is not fully understood yet. However, it has been reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound also inhibits the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Biochemical and Physiological Effects:
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been reported that this compound inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. Moreover, this compound also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. These effects suggest that N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide may have potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide is its potent antitumor activity against various cancer cell lines. Moreover, this compound has also shown activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its complex spirocyclic structure, which makes its synthesis challenging. Moreover, the mechanism of action of this compound is not fully understood yet, which may limit its potential applications.
Future Directions
There are several future directions for the research on N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide. One of the most significant directions is to investigate the mechanism of action of this compound in more detail. Moreover, it would be interesting to explore the potential applications of this compound in other diseases, such as neurodegenerative disorders and infectious diseases. Furthermore, the synthesis of analogs of this compound may lead to the development of new drugs with improved efficacy and selectivity.
Synthesis Methods
The synthesis of N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide has been a challenging task due to the complexity of the spirocyclic structure. Several synthetic methods have been reported in the literature for the preparation of this compound. One of the most efficient methods involves the reaction of 2-amino-3-cyanopyridine with 2-hydroxybenzaldehyde in the presence of a Lewis acid catalyst such as zinc triflate. The reaction proceeds via a one-pot condensation and cyclization process, leading to the formation of the spirocyclic product in good yields.
Scientific Research Applications
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of drug discovery and development. It has been reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also shown activity against multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(15-6-3-4-10-20-15)21-16-13-19(8-11-23-12-9-19)24-17-7-2-1-5-14(16)17/h1-7,10,16H,8-9,11-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIKLOYPSUQOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide |
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